Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate
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Overview
Description
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is a chemical compound with a complex structure, often used in various scientific research applications. This compound is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate typically involves the reaction of 5-methylpyrrolidine-2-carboxylate with ethyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then treated with 4-methylbenzenesulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The pyrrolidine ring structure is crucial for binding to enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate
- 4-Methylbenzenesulfonate derivatives
- Tertiary butyl esters
Uniqueness
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is unique due to its specific stereochemistry and combination of functional groups, which provide distinct reactivity and application potential compared to other similar compounds .
Properties
Molecular Formula |
C15H23NO5S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-3-11-8(10)7-5-4-6(2)9-7;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/t6-,7-;/m0./s1 |
InChI Key |
CQYLCONZXQCCKJ-LEUCUCNGSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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